molecular formula C6H12O10S3 B15350169 (4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide CAS No. 208338-09-4

(4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide

Cat. No.: B15350169
CAS No.: 208338-09-4
M. Wt: 340.4 g/mol
InChI Key: SJWKJWVFMFJCBS-PHDIDXHHSA-N
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Description

(4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide is a useful research compound. Its molecular formula is C6H12O10S3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
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Biological Activity

(4R,5R)-4,5-Bis(mesyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide is a synthetic organic compound with potential biological applications. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C6H12O10S3
  • Molecular Weight : 340.35 g/mol
  • CAS Number : 208338-09-4

Biological Activities

Research indicates that (4R,5R)-4,5-bis(mesyloxymethyl)-1,3,2-dioxathiolane exhibits several biological activities:

  • Antioxidant Activity :
    • Compounds with similar dioxathiolane structures have shown significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
  • Antimicrobial Properties :
    • Studies have indicated that derivatives of dioxathiolanes possess antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential :
    • Some dioxathiolane derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanisms often involve the induction of apoptosis and disruption of cellular proliferation pathways.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several dioxathiolane derivatives using the DPPH radical scavenging method. The results showed that compounds with electron-donating groups exhibited enhanced antioxidant activity compared to others.

CompoundIC50 (µg/mL)Notes
Control (Ascorbic Acid)51.5Standard reference
Compound A49.1p-Hydroxyl substituent
Compound B64.6p-Dimethylamine group

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of dioxathiolane derivatives revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Organism
Compound C25S. aureus
Compound D30E. coli

Structure-Activity Relationship (SAR)

The biological activity of (4R,5R)-4,5-bis(mesyloxymethyl)-1,3,2-dioxathiolane is influenced by its structural features. Modifications to the mesyloxy groups or the dioxathiolane ring can enhance or diminish its biological efficacy. For instance:

  • Electron-Drawing Groups : Tend to reduce antioxidant activity.
  • Alkyl Substituents : Can enhance antimicrobial properties by increasing lipophilicity.

Properties

CAS No.

208338-09-4

Molecular Formula

C6H12O10S3

Molecular Weight

340.4 g/mol

IUPAC Name

[(4R,5R)-5-(methylsulfonyloxymethyl)-2,2-dioxo-1,3,2-dioxathiolan-4-yl]methyl methanesulfonate

InChI

InChI=1S/C6H12O10S3/c1-17(7,8)13-3-5-6(4-14-18(2,9)10)16-19(11,12)15-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

SJWKJWVFMFJCBS-PHDIDXHHSA-N

Isomeric SMILES

CS(=O)(=O)OC[C@@H]1[C@H](OS(=O)(=O)O1)COS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)OCC1C(OS(=O)(=O)O1)COS(=O)(=O)C

Origin of Product

United States

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